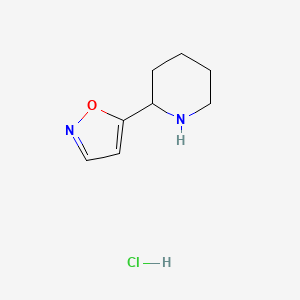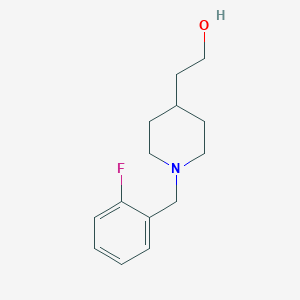
2-(1-(2-氟苄基)哌啶-4-基)乙醇
描述
“2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C14H20FNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” consists of a piperidine ring attached to a fluorobenzyl group and an ethanol group .Physical And Chemical Properties Analysis
The molecular weight of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is 237.31 g/mol . More detailed physical and chemical properties are not available in the current resources.科学研究应用
合成和表征
- Govindhan 等人 (2017 年) 的一项研究使用点击化学方法合成了类似于 2-(1-(2-氟苄基)哌啶-4-基)乙醇的化合物。该化合物使用各种技术进行表征,并分析了它的热稳定性。评价了该化合物的细胞毒性,表明其具有进一步生物应用的潜力。
放射性示踪剂开发
- Labas 等人 (2011 年) 对含有 4-(4-氟苄基)哌啶部分的 PET 放射性配体进行了研究。他们的研究旨在开发针对含 NR2B 亚基的 NMDA 受体的选择性拮抗的新型特异性 PET 放射性配体。他们得出结论,合成的放射性示踪剂脑穿透性差,影响了它们对 NR2B NMDA 受体成像的适用性 (Labas 等人,2011 年)。
在乙酰胆碱酯酶研究中的潜力
- Lee 等人 (2000 年) 合成了并评估了多奈哌齐的类似物,并结合了 4-(4-氟苄基)哌啶结构。尽管其在体外具有有效的生物活性,但小鼠的体内研究表明,由于在脑中的非特异性分布,它可能不适用于乙酰胆碱酯酶 (AChE) 研究 (Lee 等人,2000 年)。
分子动力学和量子化学研究
- Kaya 等人 (2016 年) 的一项研究调查了哌啶衍生物在铁上的吸附和缓蚀性能。他们进行了分子动力学模拟和量子化学计算,提供了这些化合物与金属表面相互作用的见解,这可能与 2-(1-(2-氟苄基)哌啶-4-基)乙醇的应用相关 (Kaya 等人,2016 年)。
安全和危害
作用机制
Target of Action
Similar compounds have been associated with the treatment of depression and HIV , suggesting potential targets could be neurotransmitter systems or HIV-related proteins.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules and as potential treatments for HIV
Pharmacokinetics
Similar compounds have been synthesized and evaluated for potential treatment of hiv , suggesting that they may have suitable pharmacokinetic properties for drug development.
生化分析
Biochemical Properties
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The interaction between 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol and glutaminase 1 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolism and function.
Cellular Effects
The effects of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell proliferation and apoptosis . Additionally, 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
At the molecular level, 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glutaminase 1, inhibiting its enzymatic activity . This inhibition leads to a reduction in the conversion of glutamine to glutamate, thereby affecting the overall metabolic flux within the cell. Additionally, 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol in laboratory settings are important considerations for its use in research. Over time, the compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol can have sustained effects on cellular function, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as glutaminase 1, affecting the conversion of glutamine to glutamate . This interaction can lead to changes in metabolic flux and the levels of various metabolites within the cell, ultimately influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism and apoptosis.
属性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLRQMYPPPYPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
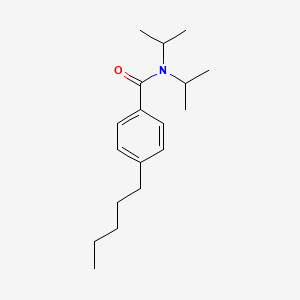
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
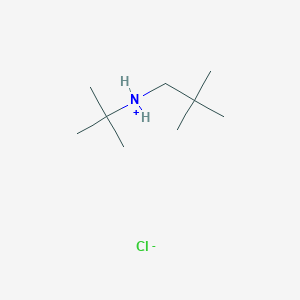
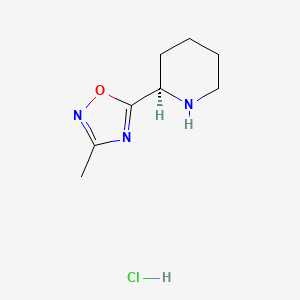
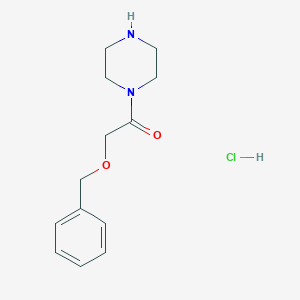


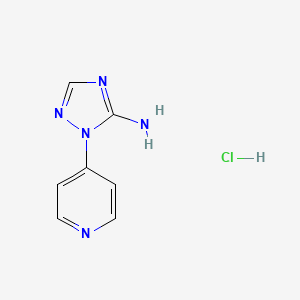
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
